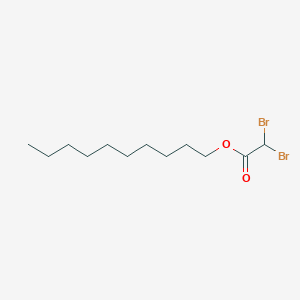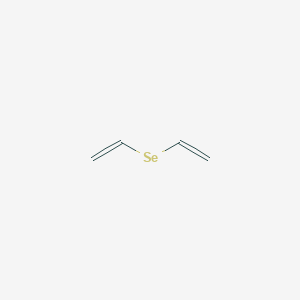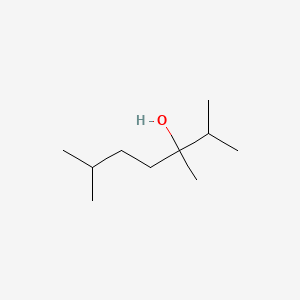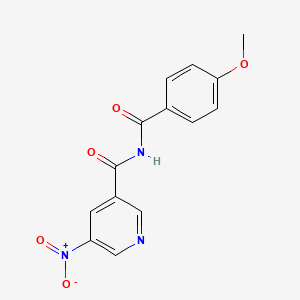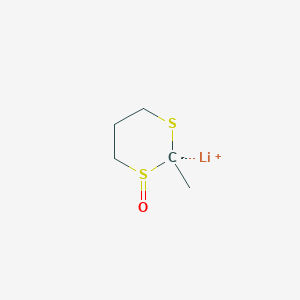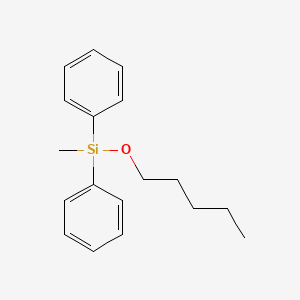
1-Methyl(diphenyl)silyloxypentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl(diphenyl)silyloxypentane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, two phenyl groups, and a pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl(diphenyl)silyloxypentane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with 1-chloropentane in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance efficiency and yield by providing better control over reaction conditions and minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl(diphenyl)silyloxypentane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophiles like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1-Methyl(diphenyl)silyloxypentane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in developing novel pharmaceuticals with improved stability and efficacy.
Industry: Utilized in the production of specialty polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism by which 1-Methyl(diphenyl)silyloxypentane exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, influencing the compound’s reactivity and stability. The phenyl groups provide aromaticity, which can enhance interactions with biological molecules and improve the compound’s solubility in organic solvents.
Comparaison Avec Des Composés Similaires
Diphenylsilane: Lacks the pentane chain, making it less flexible.
1-Methyl(diphenyl)silane: Similar structure but without the oxygen atom, affecting its reactivity.
Pentamethylsilane: Contains five methyl groups instead of phenyl groups, altering its chemical properties.
Uniqueness: 1-Methyl(diphenyl)silyloxypentane is unique due to its combination of a silicon-oxygen bond, phenyl groups, and a pentane chain. This structure provides a balance of flexibility, stability, and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
58657-47-9 |
|---|---|
Formule moléculaire |
C18H24OSi |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
methyl-pentoxy-diphenylsilane |
InChI |
InChI=1S/C18H24OSi/c1-3-4-11-16-19-20(2,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,3-4,11,16H2,1-2H3 |
Clé InChI |
GOSNMMVIQUVNQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCO[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
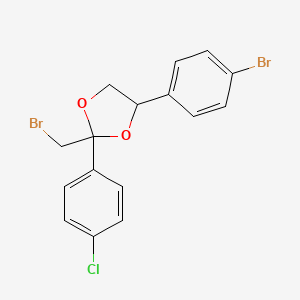
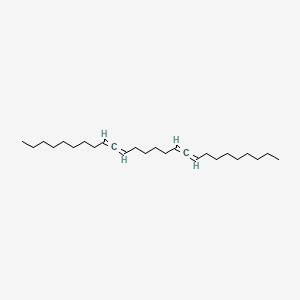
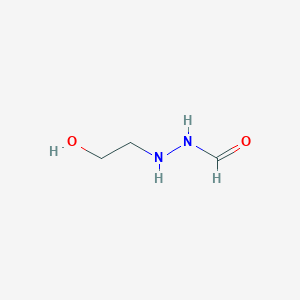
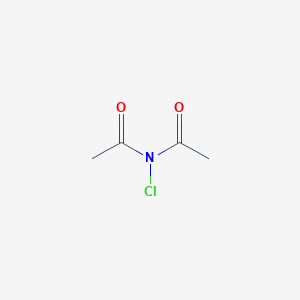
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)
